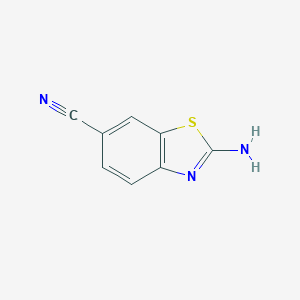

2-Aminobenzothiazol-6-carbonitril

Übersicht

Beschreibung

Esmolol ist ein kardioselektiver Betablocker, der üblicherweise unter dem Handelsnamen Brevibloc vermarktet wird. Es wird hauptsächlich zur kurzfristigen Kontrolle der ventrikulären und Herzfrequenz bei verschiedenen Arten von Tachykardie eingesetzt, einschließlich perioperativer Tachykardie und Hypertonie . Esmolol hat einen schnellen Wirkungseintritt, aber eine kurze Wirkdauer, was es für akute Situationen geeignet macht .

Wissenschaftliche Forschungsanwendungen

Esmolol wird in der medizinischen Forschung umfassend eingesetzt, insbesondere in Studien zur Herzfunktion. Es wurde hinsichtlich seiner Auswirkungen auf die Herzfunktion bei Patienten mit septischer Kardiomyopathie untersucht . Darüber hinaus wurde Esmolol hinsichtlich seiner hämodynamischen und entzündungshemmenden Wirkungen bei hyperkinetischem septischem Schock untersucht . Seine kurze Wirkdauer und Kardioselektivität machen es zu einem wertvollen Werkzeug in der klinischen Forschung zur Behandlung akuter Herzbedingungen.

Wirkmechanismus

Esmolol wirkt, indem es Beta-adrenerge Rezeptoren im Herzen blockiert, was zu einer verringerten Kraft und Rate der Herzkontraktionen führt . Es verhindert die Wirkung von zwei natürlich vorkommenden Substanzen: Adrenalin und Noradrenalin . Durch die Hemmung dieser Substanzen reduziert Esmolol die Herzfrequenz und den Myokard-Sauerstoffbedarf, wodurch es wirksam bei der Kontrolle von Tachykardie und Hypertonie ist.

Safety and Hazards

Zukünftige Richtungen

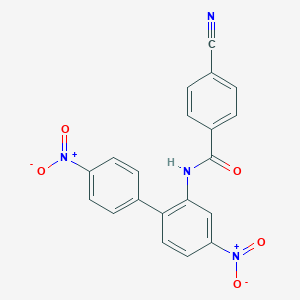

2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .

Wirkmechanismus

Target of Action

2-Aminobenzothiazole-6-carbonitrile is a derivative of 2-aminobenzothiazole, which has been found to interact with a diverse range of protein targets, including tyrosine kinases such as EGFR, CSF1R, VEGFR-2, MET, and FAK, serine/threonine kinases such as Aurora, CK, CDK, DYRK2, and RAF, mutant p53 protein, BCL-XL, PI3K kinase, HSP90, NSD1, HDAC . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction.

Mode of Action

It is known that 2-aminobenzothiazole derivatives exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The compound likely interacts with its targets, leading to changes in their function and subsequent alterations in cellular processes.

Pharmacokinetics

It is also an inhibitor of CYP1A2 . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Aminobenzothiazole-6-carbonitrile’s action are likely diverse, given its interaction with a wide range of protein targets . These effects could include alterations in cell proliferation, apoptosis, inflammation, and signal transduction.

Biochemische Analyse

Biochemical Properties

It is known that benzothiazole compounds, particularly 2-aminobenzothiazole derivatives, have attracted interest for their versatility in generating novel anticancer agents .

Cellular Effects

For instance, they have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can have long-term effects on cellular function .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors .

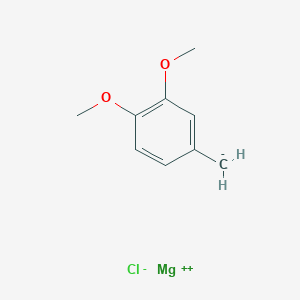

Vorbereitungsmethoden

Esmololhydrochlorid kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Reaktion von p-Bromphenol mit Methylacrylat in Gegenwart eines Palladiumkatalysators und eines Phosphinliganden, um 3-(4-Hydroxyphenyl)methylacrylat zu erzeugen. Dieser Zwischenstoff wird dann in Gegenwart eines Palladium-Kohlenstoff-Katalysators hydriert, um 4-Hydroxymethylphenylpropionat zu erhalten . Das Endprodukt, Esmololhydrochlorid, wird durch weitere Reaktionen und Reinigungsschritte erhalten .

Analyse Chemischer Reaktionen

Esmolol unterliegt einer schnellen Hydrolyse seiner Esterbindung, die durch Esterasen katalysiert wird, die im Zytosol von roten Blutkörperchen vorkommen . Diese Hydrolyse führt zur Bildung einer freien Säure und Methanol. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen. Die Hauptreaktion von Esmolol ist seine Hydrolyse, die stereoselektiv ist und bei verschiedenen Spezies variiert .

Vergleich Mit ähnlichen Verbindungen

Esmolol wird oft mit anderen Betablockern wie Landiolol und Propranolol verglichen. Landiolol ist wie Esmolol ein kurz wirkender Beta-1-selektiver Antagonist, weist jedoch eine höhere Selektivität für Beta-1-Rezeptoren auf und zeigt keine Pharmakokhaperon-Aktivität . Propranolol hingegen ist ein nicht-selektiver Betablocker mit einer längeren Wirkdauer . Das einzigartige Merkmal von Esmolol ist sein schneller Wirkungseintritt und seine kurze Wirkdauer, was es für akute Interventionen geeignet macht.

Ähnliche Verbindungen

- Landiolol

- Propranolol

- Metoprolol

- Atenolol

Der schnelle Metabolismus und die kurze Halbwertszeit von Esmolol unterscheiden es von diesen ähnlichen Verbindungen, was in klinischen Situationen, in denen eine schnelle und reversible Betablockade gewünscht ist, einen einzigartigen Vorteil bietet.

Eigenschaften

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCZZHSWGWCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401970 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-66-1 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

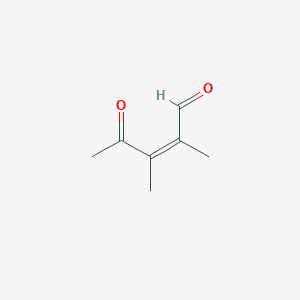

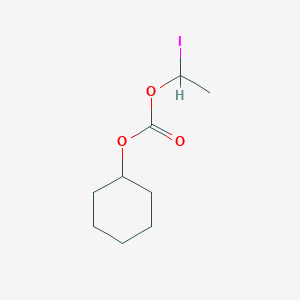

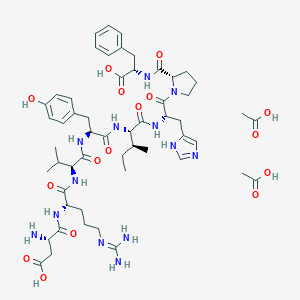

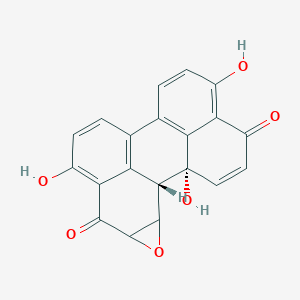

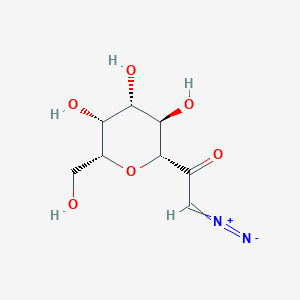

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

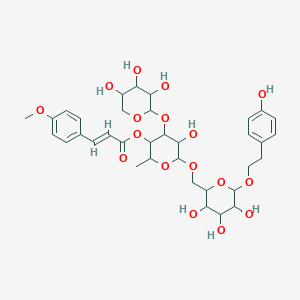

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)